2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H15ClN6O2S and its molecular weight is 414.87. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide is a hybrid molecule that incorporates a triazole-pyrimidine scaffold known for its diverse biological activities. This document reviews the biological activity of this compound, focusing on its potential as an antiviral and anticancer agent, supported by various studies and data.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Triazole-Pyrimidine Core : Known for its role in various pharmacological activities.
- Chlorobenzyl Group : Enhances lipophilicity and may influence receptor binding.
- Furan Ring : Contributes to the compound's overall biological profile.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antiviral Properties : Compounds containing triazole and pyrimidine derivatives have shown promise in inhibiting viral replication.
- Anticancer Activity : The triazolo-pyrimidine scaffold has been linked to cytotoxic effects against various cancer cell lines.
Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives in combating viral infections. For instance, a study demonstrated that compounds similar to our target exhibited enhanced affinity and biological activity against viral proteins at concentrations lower than traditional antiviral agents . The specific mechanisms often involve inhibition of viral replication and interference with viral protein synthesis.
Anticancer Activity
The anticancer properties of related compounds have been extensively documented. For example:
- A study reported that triazolo-pyrimidine derivatives exhibited IC50 values as low as 0.91 μM against prostate cancer cells (PC3), indicating potent inhibitory effects .
- The mechanism of action typically involves apoptosis induction through the activation of caspases and modulation of apoptotic signaling pathways .
Case Studies
- Case Study 1: Antiviral Efficacy
-
Case Study 2: Anticancer Activity
- Objective : Investigate the cytotoxic effects against breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines.
- Methodology : MTT assays were conducted to determine cell viability post-treatment with various concentrations.
- Results : Certain derivatives displayed enhanced cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2S/c19-13-5-3-12(4-6-13)9-25-17-16(23-24-25)18(22-11-21-17)28-10-15(26)20-8-14-2-1-7-27-14/h1-7,11H,8-10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBHEIPCFHEHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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